GS-441524

描述

GS-441524 is an experimental nucleoside analog antiviral . It is a metabolite of remdesivir and has been investigated for its use in the treatment of Ebola and SARS-CoV-2 infections . It shows broad-spectrum activity in cell-based assays against various viruses .

Synthesis Analysis

GS-441524 is the nucleoside precursor of remdesivir . An efficient synthesis of a phosphoramidite of GS-441524 has been reported, and its incorporation into RNA using automated solid-phase RNA synthesis .

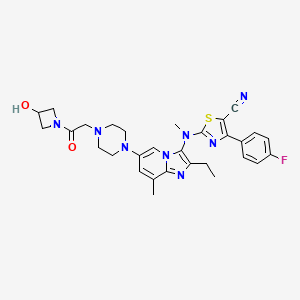

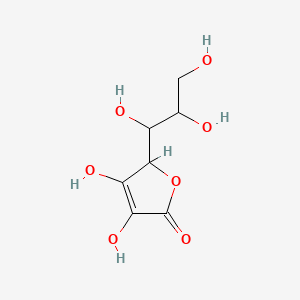

Molecular Structure Analysis

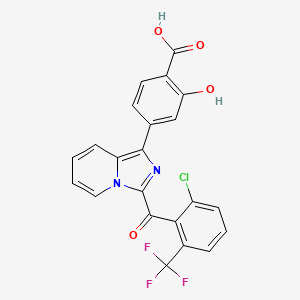

GS-441524 has a molecular formula of C12H13N5O4 . It is a 1′-CN-substituted adenine C-nucleoside analog .

Chemical Reactions Analysis

GS-441524 is phosphorylated three times to form the active nucleoside triphosphate . This active form is incorporated into the genome of virions, terminating its replication .

Physical And Chemical Properties Analysis

GS-441524 has a molecular weight of 291.263 Da . It is stable in vitro in liver microsomes, cytosols, and hepatocytes of various species . The plasma free fractions of GS-441524 were found to be 62–78% across all studied species .

科研应用

COVID-19 Treatment : GS-441524 is an adenosine analog and the parent nucleoside of remdesivir, a drug that received emergency approval for COVID-19 treatment. It shows potential effectiveness against COVID-19, possibly even superior to remdesivir, due to its intracellular conversion to an active antiviral substance (Rasmussen et al., 2021). Additionally, the combination of GS-441524 with fluoxetine demonstrated synergistic antiviral effects against different SARS-CoV-2 variants in vitro (Brunotte et al., 2021).

Antiviral Activity : GS-441524 acts as an RNA-dependent RNA polymerase (RdRp) inhibitor and has broad-spectrum antiviral activity. Oral GS-441524 derivatives are considered potential game-changers in treating COVID-19 due to their potential to maximize clinical benefits and limited side effects (Wang, Yang, & Song, 2022).

Pharmacokinetics and Safety : Preclinical studies have explored the pharmacokinetics and in vitro properties of GS-441524. It has a favorable profile with good stability in various species and potential for development as an oral drug candidate for COVID-19 treatment (Wang et al., 2022).

Efficacy in Animal Models : GS-441524 effectively inhibits SARS-CoV-2 infection in mouse models, supporting its potential as a drug candidate for treating COVID-19 and other coronavirus diseases (Li et al., 2021).

Comparative Advantage over Remdesivir : Studies suggest that GS-441524 might be superior to remdesivir for COVID-19 treatment due to its synthetic simplicity, in vivo efficacy, and predominant metabolite reaching the lungs (Yan & Muller, 2020).

Other Applications : GS-441524 also shows strong inhibition against feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies (Murphy et al., 2018). Additionally, it has been found to inhibit African swine fever virus infection in vitro, suggesting its broader antiviral applications (Huang et al., 2021).

未来方向

Oral GS-441524 derivatives could be considered as game-changers in treating COVID-19 because oral administration has the potential to maximize clinical benefits . The current research related to the oral derivatives of GS-441524 provides important insights into the potential factors underlying the controversial observations regarding the clinical efficacy of remdesivir .

性质

IUPAC Name |

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c13-4-12(10(20)9(19)7(3-18)21-12)8-2-1-6-11(14)15-5-16-17(6)8/h1-2,5,7,9-10,18-20H,3H2,(H2,14,15,16)/t7-,9-,10-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDWIEOJOWJCLU-LTGWCKQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)CO)O)O)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)CO)O)O)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028047 | |

| Record name | (2R,3R,4S,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

GS-441524 is phosphorylated 3 times to form the active nucleoside triphosphate, which is incorporated into the genome of virions, terminating its replication. | |

| Record name | GS-441524 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15686 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile | |

CAS RN |

1191237-69-0 | |

| Record name | GS-441524 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191237690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GS-441524 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15686 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2R,3R,4S,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GS-441524 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BQK176DT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid](/img/structure/B607655.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine](/img/structure/B607671.png)

![1-{3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-1-(oxan-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}ethan-1-one](/img/structure/B607672.png)